(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate
Overview
Description
(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-Methylpiperidin-4-yl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction: Performed under anhydrous conditions using strong reducing agents.
Major Products Formed
Nucleophilic Substitution: Produces substituted piperidine derivatives.
Oxidation: Yields N-oxides of the piperidine ring.
Reduction: Results in the formation of the corresponding alcohol.
Scientific Research Applications
(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-4-cyanopiperidin-4-yl)methyl 4-methylbenzenesulfonate
- (1-Methylpiperidin-4-yl)methanamine
- 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine
Uniqueness
(1-Methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
(1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-12-3-5-14(6-4-12)19(16,17)18-11-13-7-9-15(2)10-8-13/h3-6,13H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUQTPMUVORCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732836 | |
Record name | (1-Methylpiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353946-73-2 | |
Record name | (1-Methylpiperidin-4-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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